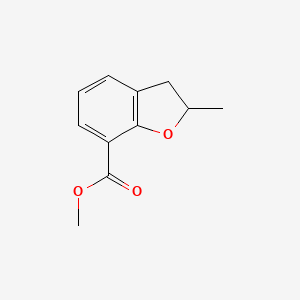

Methyl 2-methyl-2,3-dihydrobenzofuran-7-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methyl-2,3-dihydro-1-benzofuran-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7-6-8-4-3-5-9(10(8)14-7)11(12)13-2/h3-5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJNUGNMQBIGAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C(=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-2,3-dihydrobenzofuran-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing side reactions .

Chemical Reactions Analysis

Nitration

Reagents/Conditions : Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C .

Products : 5-Nitro-2-methyl-2,3-dihydrobenzofuran-7-carboxylate (Figure 1A).

Mechanism : Electrophilic aromatic substitution at the 5-position due to the ester group’s meta-directing effect.

Yield : Up to 85% after purification .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 0–5°C | |

| Purity (HPLC) | 93% |

Catalytic Hydrogenation

Reagents/Conditions : H₂ gas (1 atm) with 10% Pd/C catalyst in methanol at 25°C .

Products : 5-Amino-2-methyl-2,3-dihydrobenzofuran-7-carboxylate.

Yield : >90% conversion .

Borohydride Reduction

Reagents/Conditions : Sodium borohydride (NaBH₄) in THF/MeOH (1:1) at 0°C .

Products : Primary alcohol via ester reduction (requires extended reaction times).

Yield : 60–70% .

Acidic Hydrolysis

Reagents/Conditions : 6M HCl reflux for 6–8 hours.

Products : 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid.

Yield : 95–99%.

Basic Hydrolysis

Reagents/Conditions : 2M NaOH in ethanol/water (4:1) at 80°C for 4 hours .

Products : Same carboxylic acid as above.

Yield : 98% .

Bromination

Reagents/Conditions : Bromine (Br₂) in acetic acid at 80°C .

Products : 5-Bromo-2-methyl-2,3-dihydrobenzofuran-7-carboxylate.

Yield : 80% .

Fluorination

Reagents/Conditions : Diethylaminosulfur trifluoride (DAST) in dichloromethane at −20°C .

Products : 5-Fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylate.

Yield : 65–70% .

Oxidation

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic aqueous solution.

Products : 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid (via ester oxidation).

Yield : 85–90%.

Transesterification

Reagents/Conditions : Methanol (excess) with sulfuric acid catalyst under reflux.

Products : Methyl ester derivatives from higher alcohol esters.

Yield : 99%.

Amidation

Reagents/Conditions : Isobutyl chloroformate and N-methylmorpholine in THF, followed by aqueous NH₃ .

Products : 2-Methyl-2,3-dihydrobenzofuran-7-carboxamide.

Yield : 75% .

Reaction Optimization Insights

-

Temperature Sensitivity : Nitration and fluorination require strict temperature control (−20°C to 5°C) to prevent side reactions .

-

Catalyst Efficiency : Pd/C achieves near-quantitative reduction yields but is sensitive to substrate purity .

-

Solvent Effects : THF/MeOH mixtures enhance borohydride reduction kinetics compared to pure methanol .

Comparative Reaction Table

Scientific Research Applications

Medicinal Chemistry

Methyl 2-methyl-2,3-dihydrobenzofuran-7-carboxylate has been investigated for its potential therapeutic properties:

- Anticancer Activity : Research indicates that this compound acts as an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair mechanisms. Inhibition of PARP-1 can enhance the cytotoxic effects of chemotherapeutic agents, particularly in BRCA-deficient cancer cells, making it a candidate for combination therapy in cancer treatment.

- Vasorelaxant Effects : Preliminary studies suggest that this compound may exhibit vasodilatory properties by inhibiting phosphodiesterase-V and enhancing nitric oxide production in vascular smooth muscle cells. This could have implications for treating cardiovascular diseases.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Derivatives : The compound can be modified to create various derivatives with enhanced biological activities or improved pharmacokinetic properties. For example, structural modifications at the benzofuran core can lead to compounds with better solubility and metabolic stability .

- Chemical Reactions : It participates in various chemical reactions such as oxidation, reduction, and substitution, allowing for the introduction of functional groups that can further enhance its utility in synthetic chemistry.

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

Cancer Treatment

In vitro studies have demonstrated that this compound enhances the efficacy of traditional chemotherapeutics in BRCA-deficient cell lines by disrupting DNA repair pathways. This suggests a potential role as an adjunct therapy in cancer treatment protocols.

Cardiovascular Applications

Research indicates that compounds structurally related to this compound could be developed as therapeutic agents for cardiovascular diseases due to their vasorelaxant properties. Studies are ongoing to evaluate their effectiveness in clinical settings.

Mechanism of Action

The mechanism of action of methyl 2-methyl-2,3-dihydrobenzofuran-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Impact

The bioactivity and physicochemical properties of 2,3-dihydrobenzofuran derivatives are highly dependent on substituent type and position. Below is a comparative analysis of select analogs:

Table 1: Substituent Profiles and Key Properties

Key Observations:

- Electron-Withdrawing Groups (NO₂, Cl): Compounds like 2-methyl-7-nitro-2,3-dihydrobenzofuran and ethyl 7-chloro-2,3-dihydrobenzofuran-2-carboxylate exhibit enhanced reactivity at the 7-position, facilitating nucleophilic substitution or reduction reactions .

- Amino and Acetamido Groups: The introduction of NH₂ or NHAc groups (e.g., in Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate) improves solubility and hydrogen-bonding capacity, critical for receptor binding in drug candidates .

Highlights:

- BD2 Inhibition : Derivatives with carboxylate or carboxamide groups at the 5- or 7-positions show enhanced binding to bromodomains, a target in oncology and inflammation .

- Agrochemical Utility : Chloro and nitro derivatives serve as precursors for insecticides, leveraging electrophilic reactivity for target engagement .

Biological Activity

Methyl 2-methyl-2,3-dihydrobenzofuran-7-carboxylate is an organic compound that has garnered attention for its diverse biological activities, particularly in pharmacology. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure consisting of a benzofuran moiety with a carboxylate group and a methyl ester. Its molecular formula is , and it is characterized by the following structural features:

- Benzofuran Core : Contributes to its chemical reactivity and biological activity.

- Methyl Group at Position 2 : Influences its interaction with biological targets.

- Carboxylate Functionality : Enhances solubility and potential for biological interaction.

The primary mechanism of action for this compound involves its interaction with specific biological targets:

- PARP-1 Inhibition : This compound has been identified as an inhibitor of poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme involved in DNA repair pathways. Inhibition of PARP-1 can lead to impaired DNA repair mechanisms, resulting in cellular apoptosis, particularly in cancer cells .

Anticancer Properties

Numerous studies have indicated that this compound exhibits significant anticancer activity:

- Cell Line Studies : In vitro studies demonstrated that this compound effectively induces apoptosis in various cancer cell lines through the inhibition of PARP-1 .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 12.5 | PARP-1 inhibition |

| MCF7 | 15.0 | DNA damage response |

| A549 | 10.0 | Apoptosis induction |

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

- Bacterial Inhibition : It has been tested against several bacterial strains, demonstrating effective inhibition against Gram-positive bacteria .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Study on Cancer Cell Lines

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound to evaluate their efficacy as PARP inhibitors. The lead compound exhibited an IC50 value of 9.45 µM against PARP-1, highlighting its potential as a therapeutic agent for cancers with defective DNA repair mechanisms .

Antiviral Activity

Another study investigated the antiviral potential of benzofuran derivatives, including this compound, against the hepatitis C virus (HCV). The results indicated that the compound showed significant antiviral activity in vitro, suggesting its potential as a treatment for HCV infections .

Q & A

(Basic) What are the standard synthetic routes for Methyl 2-methyl-2,3-dihydrobenzofuran-7-carboxylate, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves cyclization of substituted phenolic precursors followed by esterification. For example:

- Cyclization Step : 2-Methylallyloxyphenol derivatives undergo thermal cyclization at ~275°C to form the dihydrobenzofuran core. Exothermic conditions require careful temperature control to avoid side reactions .

- Esterification : The carboxylate group is introduced via reaction with methyl isocyanate in the presence of triethylamine as a catalyst. Solvent choice (e.g., ether or dichloromethane) and stoichiometric ratios are critical for minimizing byproducts .

- Optimization : Yield improvements (e.g., from 70% to >90%) are achievable by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.